molecular formula C23H44O4 B12646877 Tetradecyl hydrogen azelate CAS No. 94236-77-8

Tetradecyl hydrogen azelate

Cat. No.: B12646877
CAS No.: 94236-77-8
M. Wt: 384.6 g/mol
InChI Key: SWJZZQVADSNNAS-UHFFFAOYSA-N
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Description

Tetradecyl hydrogen azelate, also known as 9-oxo-9-(tetradecyloxy)nonanoic acid, is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.594 g/mol . It is a derivative of azelaic acid, which is a dicarboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl hydrogen azelate can be synthesized through the esterification of azelaic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl hydrogen azelate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Azelaic acid and other carboxylic acids.

    Reduction: Tetradecanol and other alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Tetradecyl hydrogen azelate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in dermatological treatments, particularly for conditions like acne and rosacea.

    Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of tetradecyl hydrogen azelate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. It may also disrupt the cell membrane integrity of microorganisms, leading to their death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .

Properties

IUPAC Name

9-oxo-9-tetradecoxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-27-23(26)20-17-14-12-13-16-19-22(24)25/h2-21H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJZZQVADSNNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241194
Record name Tetradecyl hydrogen azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94236-77-8
Record name 1-Tetradecyl nonanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94236-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl hydrogen azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl hydrogen azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl hydrogen azelate
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